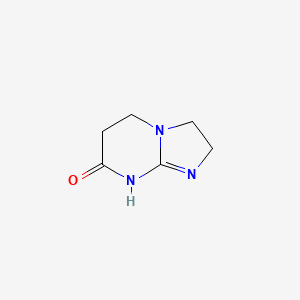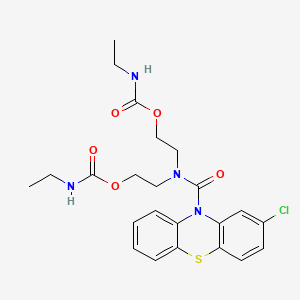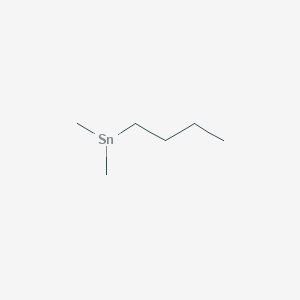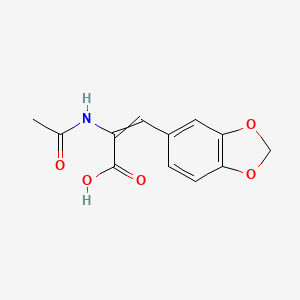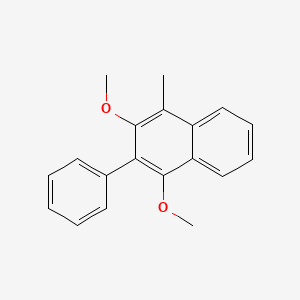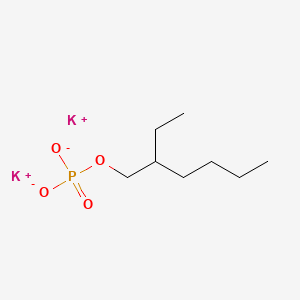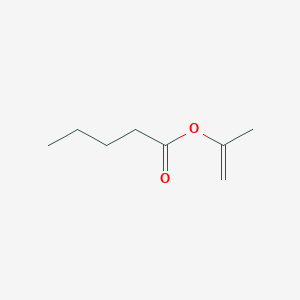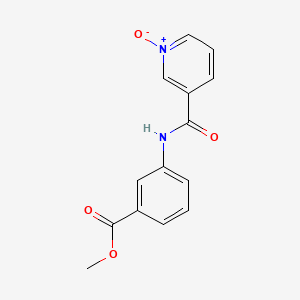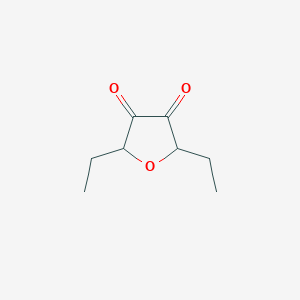
2,5-Diethyloxolane-3,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diethyloxolane-3,4-dione is an organic compound with a unique structure that includes an oxolane ring substituted with ethyl groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyloxolane-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl malonate with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts and automated systems are often employed to maintain consistent reaction conditions and to minimize by-products.
化学反応の分析
Types of Reactions
2,5-Diethyloxolane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
科学的研究の応用
2,5-Diethyloxolane-3,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Diethyloxolane-3,4-dione involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
2,5-Dimethyloxolane-3,4-dione: Similar structure but with methyl groups instead of ethyl groups.
2,5-Dipropyloxolane-3,4-dione: Contains propyl groups instead of ethyl groups.
Uniqueness
2,5-Diethyloxolane-3,4-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications.
特性
CAS番号 |
65936-76-7 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
2,5-diethyloxolane-3,4-dione |
InChI |
InChI=1S/C8H12O3/c1-3-5-7(9)8(10)6(4-2)11-5/h5-6H,3-4H2,1-2H3 |
InChIキー |
OAEHIXPIGWGIGO-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)C(=O)C(O1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



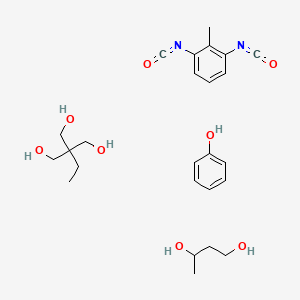
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)

